

In-Depth Technical Guide: 7-bromo-6-fluoro-1H-indole

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Compound of Interest

Compound Name: 7-bromo-6-fluoro-1H-indole

Cat. No.: B1346428

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CAS Number: 1000339-62-7

This technical guide provides a comprehensive overview of **7-bromo-6-fluoro-1H-indole**, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, purification, and spectroscopic characterization, alongside its potential applications as a versatile building block in the synthesis of bioactive molecules.

Chemical Properties and Data

7-bromo-6-fluoro-1H-indole is a substituted indole with a bromine atom at the 7-position and a fluorine atom at the 6-position of the indole ring. These substitutions impart unique electronic properties that are valuable for developing selective interactions with biological targets.

Table 1: Physicochemical Properties of **7-bromo-6-fluoro-1H-indole**

Property	Value	Source/Method
CAS Number	1000339-62-7	[1][2][3]
Molecular Formula	C ₈ H ₅ BrFN	[3]
Molecular Weight	214.03 g/mol	[3]
Boiling Point	315.9 ± 22.0 °C	Predicted[3]
Density	1.750 ± 0.06 g/cm ³	Predicted[3]
Appearance	Off-white to white solid	General observation for similar compounds
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	General observation for similar compounds

Synthesis and Purification

The synthesis of **7-bromo-6-fluoro-1H-indole** can be approached through established indole synthesis methodologies, such as the Leimgruber-Batcho or Fischer indole synthesis, starting from appropriately substituted precursors. While a specific published procedure for **7-bromo-6-fluoro-1H-indole** is not readily available, a general protocol based on the Leimgruber-Batcho synthesis is provided below. This method is known for its high yield and mild reaction conditions.[4][5]

Experimental Protocol: Leimgruber-Batcho Indole Synthesis (General)

The Leimgruber-Batcho synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring.[4][6]

Step 1: Enamine Formation

- In a round-bottom flask, dissolve the starting material, 1-bromo-2-fluoro-3-methyl-4-nitrobenzene, in a suitable solvent such as N,N-dimethylformamide (DMF).

- Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst, such as pyrrolidine.
- Heat the reaction mixture, typically at reflux, and monitor the progress by Thin Layer Chromatography (TLC). The formation of a highly colored intermediate is characteristic of this reaction.
- Once the reaction is complete, remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

- Dissolve the crude enamine in a solvent such as ethanol, tetrahydrofuran (THF), or benzene.
- Add a reducing agent. Common choices include Raney nickel with hydrazine, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.^[4]
- Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent from the filtrate to obtain the crude **7-bromo-6-fluoro-1H-indole**.

Leimgruber-Batcho Synthesis Workflow

Purification Protocol

Purification of the crude product is typically achieved through column chromatography followed by recrystallization.

Column Chromatography

- Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

- Load the solution onto the column and elute with the chosen solvent system.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent.

Recrystallization

- Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or a mixture of solvents).
- Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

While a full experimental spectrum for **7-bromo-6-fluoro-1H-indole** is not publicly available, predicted data and data from analogous compounds can provide an expected range for its spectroscopic features.

Table 2: Predicted Spectroscopic Data for **7-bromo-6-fluoro-1H-indole**

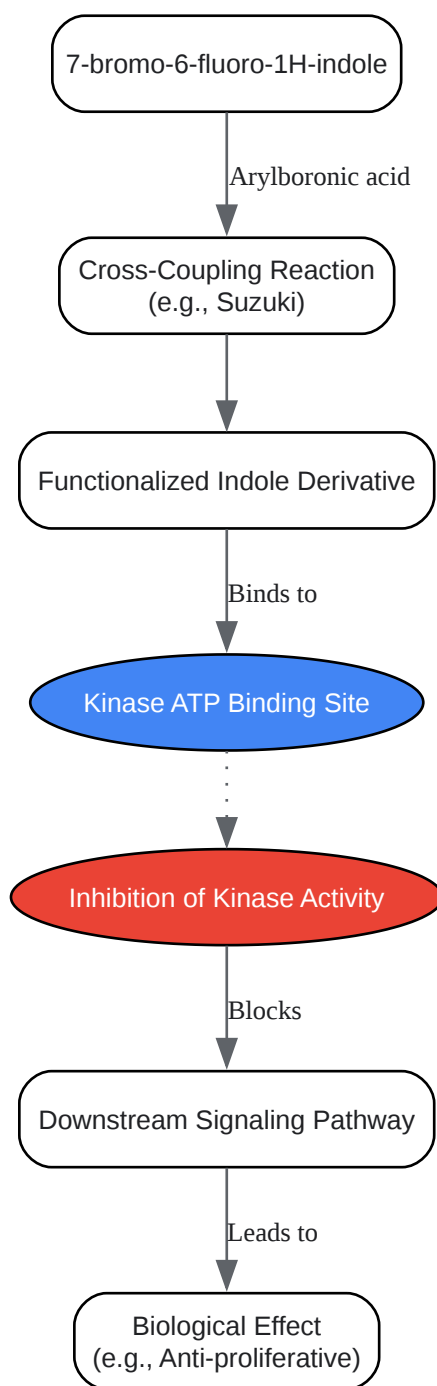
Spectroscopy	Predicted Chemical Shifts (ppm) or m/z	Notes
^1H NMR	δ 8.0-8.5 (br s, 1H, N-H), 7.0-7.8 (m, 4H, Ar-H)	Chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. ^[7] The N-H proton signal is typically broad.
^{13}C NMR	δ 100-140	Aromatic carbons. Specific shifts are influenced by the positions of the bromine and fluorine atoms. Quaternary carbons will have weaker signals.
Mass Spec (EI)	m/z 213/215 (M^+), fragments corresponding to loss of Br, H, or HCN	The molecular ion peak will show a characteristic 1:1 isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br).

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.^[8] Halogenated indoles, such as **7-bromo-6-fluoro-1H-indole**, serve as crucial intermediates in the synthesis of potential therapeutic agents. The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions like the Suzuki or Sonogashira reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Kinase Inhibitors

Substituted indoles and azaindoles are well-represented as kinase inhibitors, which are a major class of anticancer drugs.^{[9][10][11]} The **7-bromo-6-fluoro-1H-indole** core can be elaborated to target the ATP-binding site of various kinases.



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Role in Kinase Inhibitor Synthesis

Antiviral Agents

Indole derivatives have also been investigated for their antiviral properties. For instance, certain substituted indoles have shown activity against the influenza virus by targeting viral

proteins like the PB2 subunit of the viral polymerase.[12] The **7-bromo-6-fluoro-1H-indole** scaffold can be used to synthesize analogs of known antiviral compounds.

Experimental Protocol: Suzuki Coupling (General)

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This is a common method to functionalize bromo-substituted heterocycles.

- To a dry Schlenk flask, add **7-bromo-6-fluoro-1H-indole** (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base like K_2CO_3 or Cs_2CO_3 (2.0 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-6-fluoro-1H-indole.



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General Suzuki Coupling Reaction

Conclusion

7-bromo-6-fluoro-1H-indole is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its halogenated structure allows for precise modification through various cross-coupling reactions, enabling the generation of diverse libraries of indole derivatives for biological screening. The protocols and data presented in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

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